molecular formula C22H20N2O2 B12743240 1H-Indole-2-carboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- CAS No. 138112-95-5

1H-Indole-2-carboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-

Cat. No.: B12743240
CAS No.: 138112-95-5
M. Wt: 344.4 g/mol
InChI Key: VRWWBTBOWUNVQD-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a complex organic compound belonging to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-2-carboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol is often employed to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-2-carboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce various amines or alcohols .

Scientific Research Applications

1H-Indole-2-carboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole-2-carboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- stands out due to its unique structure, which combines the indole ring with a naphthalene moiety. This structural feature enhances its binding affinity and specificity for certain biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

138112-95-5

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

N-[2-(7-methoxynaphthalen-1-yl)ethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C22H20N2O2/c1-26-18-10-9-15-6-4-7-16(19(15)14-18)11-12-23-22(25)21-13-17-5-2-3-8-20(17)24-21/h2-10,13-14,24H,11-12H2,1H3,(H,23,25)

InChI Key

VRWWBTBOWUNVQD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC=C2CCNC(=O)C3=CC4=CC=CC=C4N3)C=C1

Origin of Product

United States

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